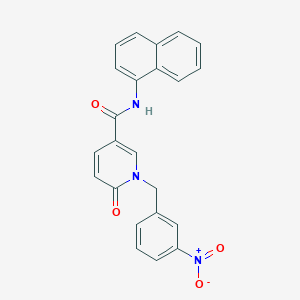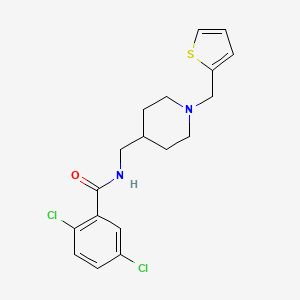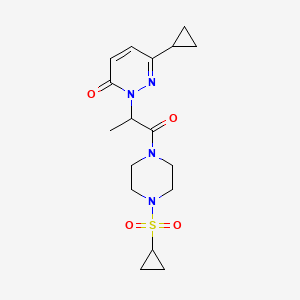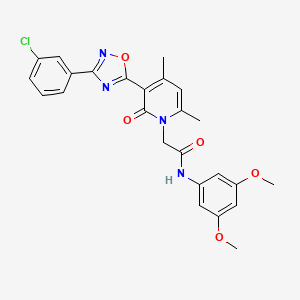
5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid” is a quinazoline derivative. Quinazoline is a heterocyclic compound that has a wide range of applications in medicinal chemistry due to its pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .科学的研究の応用
Synthesis and Characterization
Synthesis of Novel Compounds : Research indicates the successful synthesis and characterization of novel compounds involving 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid. For instance, the synthesis of novel five-membered palladacycles through tandem Knoevenagel condensation and Michael addition reactions involving related compounds has been documented, highlighting the chemical's utility in creating new molecular structures (Elgazwy, 2009).
Formation of Heterocycles : The compound has been used in reactions leading to the formation of various heterocyclic structures. For example, the reaction of related methyl esters with nucleophiles resulted in the formation of distinct heterocycles, demonstrating the compound's role in complex organic syntheses (Surikova, Mikhailovskii, & Vakhrin, 2010).
Biological and Medicinal Research
Antiviral and Cytotoxic Activities : Research has explored the antiviral and cytotoxic properties of derivatives of this compound. Some synthesized compounds have shown distinct activity against viruses like Herpes simplex, demonstrating potential therapeutic applications (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antimicrobial Evaluation : Synthesized peptide derivatives of quinazolinone, which includes derivatives of the compound , have shown moderate to significant antibacterial activity against various bacterial strains. This research underscores its potential in developing new antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).
Chemical Properties and Reactions
Synthetic Transformations : Studies have shown that N-methylated derivatives of related compounds undergo transformations into hydroindole and hydroisoquinoline compounds, indicating complex chemical behavior and potential applications in synthetic chemistry (Wenkert, Chen, Ramachandran, Valasinas, Ll, & McPhail, 2001).
Formation of Molecular Structures : Research has demonstrated the formation of unique molecular structures such as three-dimensional hydrogen-bonded frameworks and hydrogen-bonded molecular ribbons involving derivatives of this compound, providing insights into its role in forming intricate molecular architectures (Insuasty, Abonía, Cobo, & Glidewell, 2012).
将来の方向性
作用機序
Target of Action
The primary targets of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and enzyme regulation, respectively.
Mode of Action
This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of GABA, a neurotransmitter, leading to increased inhibition of neuronal excitability. It also acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in maintaining acid-base balance in the body.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By modulating the GABAA receptor, it influences the GABAergic signaling pathway , which plays a key role in inhibitory neurotransmission in the central nervous system. The inhibition of carbonic anhydrase II affects the carbon dioxide transport and pH regulation pathways .
Result of Action
The compound’s modulation of the GABAA receptor and inhibition of carbonic anhydrase II can lead to a decrease in neuronal excitability and regulation of pH balance, respectively . These actions could potentially be beneficial in conditions such as epilepsy, where there is excessive neuronal activity.
特性
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-3-4-8-15-12(18)9-5-1-2-6-10(9)14-13(15)19/h1-2,5-6H,3-4,7-8H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWUAZOHDWGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)
![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)
![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)
